Segphos
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28O4P2/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-24H,25-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZDRSHFIVOQAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H28O4P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101145953 | |
| Record name | (R)-(+)-SEGPHOS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101145953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244261-66-3, 210169-54-3 | |
| Record name | 1,1′-[(4R)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=244261-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-(+)-SEGPHOS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101145953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis(diphenylphosphine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis(diphenylphosphine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Derivatization of Segphos
General Synthetic Strategies for Segphos
The general approach to synthesizing this compound involves a convergent strategy where the key structural features—the chiral backbone and the phosphine (B1218219) moieties—are constructed sequentially.
The defining feature of this compound is its C2-symmetric 4,4'-bi-1,3-benzodioxole backbone. The axial chirality arises from the restricted rotation around the C-C single bond connecting the two benzodioxole rings. The Ullmann reaction is a classical and effective method for constructing this biaryl linkage. organic-chemistry.orgwikipedia.org
The Ullmann coupling involves the copper-catalyzed reaction of two aryl halide molecules to form a symmetric biaryl compound. organic-chemistry.orgwikipedia.orgnumberanalytics.com In the context of this compound synthesis, this typically involves the homocoupling of an ortho-iodinated arylphosphine oxide. researchgate.net The reaction proceeds at elevated temperatures in the presence of a copper catalyst, often a copper-bronze alloy or copper(I) salts. organic-chemistry.orgwikipedia.org While modern variations using palladium or nickel exist, copper-mediated coupling remains a key strategy. wikipedia.org The use of phosphine oxide precursors is common, as they are generally more stable and easier to handle than the corresponding phosphines during the coupling step. researchgate.net
Table 1: Key Features of Ullmann Coupling in this compound Synthesis
| Feature | Description | Reference |
| Reaction Type | Reductive coupling of aryl halides. | organic-chemistry.org |
| Catalyst | Typically copper-based (e.g., Cu powder, Cu(I) salts). | wikipedia.org |
| Reactant | ortho-substituted aryl halides (e.g., iodinated 1,3-benzodioxole (B145889) derivatives). | researchgate.net |
| Key Bond Formed | The aryl-aryl C-C bond, creating the biaryl backbone. | organic-chemistry.org |
| Product | Racemic bis(phosphine oxide) biaryl compound. | researchgate.net |
The phosphine groups are the coordinating sites of the this compound ligand, essential for its function in catalysis. These moieties are typically introduced after the formation of the biaryl backbone. A widely used method is the reduction of the bis(phosphine oxide) intermediate, which is the product of the Ullmann coupling step. rsc.orgrsc.org
This reduction is commonly achieved using silane-based reducing agents, with trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine base like triethylamine (B128534) (Et₃N) being a well-established system. rsc.orgrsc.org This method efficiently converts the P=O bonds of the phosphine oxides to the corresponding trivalent phosphorus atoms of the phosphines. The choice of this two-step process (coupling of phosphine oxides followed by reduction) is often preferred because it avoids potential side reactions and catalyst poisoning that could occur if the free phosphines were present during the high-temperature coupling reaction.
Since the Ullmann coupling of achiral precursors produces a racemic mixture of the axially chiral biaryl, a resolution step is necessary to isolate the desired single enantiomer ((R)- or (S)-Segphos).
A classical approach involves the resolution of the racemic bis(phosphine oxide) intermediate by forming diastereomeric salts with a chiral resolving agent, such as (+)-(2S,3S)-O,O-dibenzoyltartaric acid (DBTA). researchgate.net The resulting diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization. Once separated, the enantiomerically pure phosphine oxide is then reduced to the desired enantiopure this compound ligand.
More contemporary methods utilize chromatographic techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analytical and preparative-scale separation of enantiomers, providing access to ligands with very high optical purity. figshare.com Standard column chromatography is also employed for the general purification of intermediates and the final product to remove impurities and residual reagents. smolecule.com
Introduction of Phosphine Moieties
Synthesis of Key this compound Derivatives
The electronic and steric properties of this compound can be fine-tuned by modifying the substituents on the phosphorus atoms. This has led to the development of important derivatives like DM-Segphos and DTBM-Segphos. wikipedia.org
DM-Segphos is a derivative where the phenyl groups on the phosphorus atoms are replaced by 3,5-dimethylphenyl (xylyl) groups. wikipedia.org This modification increases the electron-donating ability of the ligand. The synthesis follows the same fundamental pathway as the parent this compound.
The synthesis begins with the preparation of the biaryl backbone, followed by the introduction of the di(3,5-xylyl)phosphino groups. This is typically achieved by reacting the appropriate biaryl intermediate with a di(3,5-xylyl)phosphine source. The resulting racemic DM-Segphos bis(phosphine oxide) is then resolved and reduced to yield the enantiomerically pure (R)- or (S)-DM-Segphos. The final product is a chiral phosphine ligand used in various catalytic reactions, such as the silver(I)-catalyzed synthesis of pyrrolidines. nih.govacs.org
DTBM-Segphos features highly bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents on its phosphorus atoms. wikipedia.org These groups impart significant steric hindrance, which can be advantageous for achieving high selectivity in certain catalytic transformations.
The synthesis of DTBM-Segphos mirrors the general strategy. The process involves the Ullmann coupling to form the biaryl structure, followed by phosphinylation with the sterically demanding di(3,5-di-tert-butyl-4-methoxyphenyl)phosphine moiety. The subsequent resolution and reduction steps yield the final, highly bulky ligand. (R)-DTBM-Segphos is often used in the form of its nickel chloride complex, [(R)-DTBM-SEGPHOS]NiCl₂, which can be prepared by reacting the free ligand with nickel(II) chloride in a solvent like acetonitrile (B52724) at reflux. ub.eduorgsyn.orgub.edu The free ligand itself is a crucial component in asymmetric catalysis, including kinetic resolutions and hydroacylations. smolecule.com
Table 2: Comparison of Substituents on this compound and its Derivatives
| Ligand | Substituent on Phosphorus Atom | Key Feature |
| This compound | Phenyl | Parent ligand |
| DM-Segphos | 3,5-Dimethylphenyl (Xylyl) | More electron-donating |
| DTBM-Segphos | 3,5-Di-tert-butyl-4-methoxyphenyl | High steric bulk |
Fc-Segphos (Diferrocenylphosphino-Donor Moieties) Synthesis
Fc-Segphos is an axially chiral bisphosphine ligand where the four phenyl groups found in the parent this compound are replaced by ferrocenyl groups. tokushima-u.ac.jp This substitution imparts unique steric and electronic characteristics due to the three-dimensional, electron-rich nature of the ferrocenyl moiety. acs.orgnih.gov The synthesis of Fc-Segphos has been achieved as a racemic mixture, which is then separated into its enantiomers via chiral High-Performance Liquid Chromatography (HPLC). figshare.comacs.org
A documented synthesis for Fc-Segphos proceeds through a multi-step sequence as outlined below. acs.org
Synthesis of Fc-Segphos:
Grignard Reagent Formation: The process begins with commercially available 5-bromo-1,3-benzodioxole, which is converted into its corresponding Grignard reagent.
Phosphine Oxide Formation: This Grignard reagent is reacted with chlorodiferrocenylphosphine. A subsequent oxidative workup using hydrogen peroxide yields the phosphine oxide intermediate (Compound 2 in Scheme 1). acs.org
Oxidative Homocoupling: The phosphine oxide is deprotonated regioselectively at the 4-position of the benzodioxole ring using lithium 2,2,6,6-tetramethylpiperidide (LTMP). The subsequent oxidative homocoupling, facilitated by iron(III) chloride, produces the axially chiral biaryl backbone as a racemic phosphine oxide (rac-3 ). acs.org
Reduction: The bis(phosphine oxide) is then reduced to the final Fc-Segphos ligand (rac-1 ). acs.org
Optical Resolution: The racemic mixture of Fc-Segphos is resolved into its pure (R) and (S) enantiomers using chiral HPLC. acs.org
The resulting Fc-Segphos ligand, when coordinated to a metal center like palladium(II), creates a distinct chiral environment due to the sterically demanding ferrocenyl groups. acs.orgfigshare.com In palladium-catalyzed asymmetric synthesis of axially chiral allenes, (R)-Fc-Segphos has demonstrated enhanced enantioselectivity compared to the parent (R)-Segphos ligand. acs.orgfigshare.com
Hybrid this compound Ligand Synthesis (e.g., SEGFAST)
Hybrid this compound ligands are derivatives in which the two phosphino (B1201336) groups on the biaryl backbone are dissimilar, allowing for a fine-tuning of the ligand's electronic and steric properties. SEGFAST is a prominent example, developed through a mechanistically guided design to improve catalytic efficiency in reactions like the copper hydride (CuH)-catalyzed hydroamination of olefins. acs.orgnih.gov It has shown a significant rate increase compared to its symmetric predecessor, DTBM-SEGPHOS. nih.govresearchgate.net
The synthesis of hybrid ligands such as SEGFAST is designed to be modular, enabling the systematic combination of different phosphine fragments. nih.govresearchgate.net A practical, three-step synthetic sequence has been established for its preparation on a gram scale. nih.govresearchgate.net
General Synthetic Sequence for a Hybrid this compound Ligand (L6/SEGFAST): nih.gov
First Phosphine Installation: The synthesis starts with a monomagnesiated this compound intermediate. This intermediate is treated with a specific phosphinous bromide, such as bis-(3,5-i-C₃F₇-C₆H₃)₂PBr, to install the first phosphine subunit. acs.orgmit.edu
Second Phosphine Installation: The second, different phosphine group is introduced via a palladium-catalyzed cross-coupling reaction. For example, the product from the first step is coupled with a phosphine oxide like DTBM phosphine oxide to create the unsymmetrical bis(phosphine oxide) backbone. nih.gov
Final Reduction: In the final step, the hybrid bis(phosphine oxide) is reduced to yield the desired hybrid this compound ligand. This sequence provided the target ligand L6 in a 26% yield over the three steps. nih.gov
This modular approach avoids the need to synthesize and test large libraries of ligands by allowing for the rational design of hybrid structures that combine the desired properties of different phosphine substituents. acs.orgnih.gov
Alternative Synthetic Routes and Innovations in this compound Preparation
The classical industrial synthesis of the this compound biaryl backbone relies on an Ullmann-type homocoupling of an aryl halide, often mediated by copper or nickel catalysts. Takasago reported a synthesis featuring an iron-mediated homo-coupling to generate the bis-phosphine oxide, which is then resolved and reduced. orgsyn.org However, research has continued to explore more efficient and innovative methods to prepare this compound and its analogs.
Alternative Coupling Strategies:
Nickel-Catalyzed Reductive Coupling: Advances have been made using nickel catalysts with specific ligands to improve the yield and enantioselectivity of the coupling reaction to form the biaryl backbone.
Direct Phosphination: Another approach involves the direct coupling of 4,4′-bi-1,3-benzodioxole with diphenylphosphine (B32561). This method is more atom-economical but requires strict control of reaction conditions to prevent side reactions.
Cross-Coupling with Triflate Precursors: For related biaryl ligands like BINAP, methods have been developed that use a bis-triflate of the biaryl core. This precursor can be cross-coupled with various partners, including diphenylphosphine oxide (Ph₂P(O)H) or phosphine-borane species, using nickel or palladium catalysts. orgsyn.org This strategy allows for the synthesis of unsymmetrical ligands by stopping the reaction at the mono-phosphine oxide stage before introducing a second, different phosphine group. orgsyn.org
These innovations aim to shorten synthetic sequences, improve yields, increase atom economy, and provide more flexible access to a wider range of this compound derivatives for applications in asymmetric catalysis.
Stereoelectronic Features and Structural Basis for Enantiocontrol in Segphos
Role of C2-Symmetry and Rigid Biphenyl (B1667301) Backbone in Segphos
A key structural feature of this compound is its C2-symmetry, which is common among many successful chiral ligands used in asymmetric catalysis psu.eduacs.org. This symmetry simplifies the analysis of catalyst-substrate interactions and helps to create a predictable chiral environment around the coordinating metal center. The core of the this compound ligand is a biaryl framework, specifically a bi-1,3-benzodioxole system wikipedia.org. This biphenyl-based backbone provides a degree of rigidity to the ligand structure psu.edu. This rigidity is crucial as it restricts the conformational flexibility of the ligand when coordinated to a metal, thereby imposing a well-defined chiral pocket that influences the approach and orientation of the reacting substrate psu.edu. The locked bridge structure, in contrast to ligands lacking such a feature, prevents free rotation that could otherwise diminish stereochemical control .
Influence of Dihedral Angle on Enantioselectivity and Catalytic Activity
The dihedral angle between the two aromatic rings of the biaryl backbone in this compound plays a critical role in determining both the steric environment around the metal center and the electronic properties of the coordinated ligand . Research has demonstrated a correlation between the dihedral angle of biaryl ligands and their performance in asymmetric catalysis, particularly in hydrogenation reactions psu.edutakasago.comnacatsoc.org. This compound was specifically designed with the idea that a narrower dihedral angle in the biaryl framework, compared to ligands like BINAP, would lead to better enantioselection wikipedia.orgtakasago.com.
Studies have confirmed that this compound-metal complexes, such as those with ruthenium, possess a narrower dihedral angle than their BINAP counterparts takasago.comresearchgate.net. For example, the dihedral angle for this compound is reported as 64.99° . This narrower angle is believed to improve the spatial discrimination of substrates, leading to enhanced enantioselectivity . Comparative studies in asymmetric hydrogenation reactions have shown this compound-based catalysts often surpass BINAP complexes in both catalytic activity and enantioselectivity takasago.comnacatsoc.orgresearchgate.net. For instance, in the hydrogenation of α-keto esters, this compound achieved 97.6% ee compared to 87.0% ee for BINAP . Similarly, in the hydrogenation of 2-oxo-1-propanol, a this compound-Ru complex yielded 99% ee, significantly higher than the 89% ee obtained with BINAP takasago.com.
The influence of the dihedral angle on catalytic performance can be illustrated with comparative data:
| Ligand | Dihedral Angle (°) | Reaction | Enantioselectivity (% ee) | Reference |
| This compound | 64.99 | Hydrogenation of α-keto esters | 97.6 | |
| BINAP | - | Hydrogenation of α-keto esters | 87.0 | |
| This compound | - | Hydrogenation of 2-oxo-1-propanol | 99 | takasago.com |
| BINAP | - | Hydrogenation of 2-oxo-1-propanol | 89 | takasago.com |
| This compound-CF2 | 79.6 | (Impact on non-covalent interactions) | - |
Note: Dihedral angle for BINAP varies depending on the source and complexation, but is generally larger than this compound.
Steric and Electronic Modulation by Substituents on this compound Derivatives
The fundamental this compound structure has been modified through the introduction of various substituents on the phenyl rings attached to the phosphorus atoms, leading to the development of a family of this compound derivatives such as DM-Segphos and DTBM-Segphos wikipedia.orgnacatsoc.org. These modifications allow for the fine-tuning of the ligand's steric and electronic properties, which in turn can significantly impact catalytic performance in specific reactions nacatsoc.orgresearchgate.netacs.orgnih.govd-nb.info.
Steric tuning is achieved by introducing bulkier substituents, which modulate the steric hindrance around the metal center and the substrate binding site psu.edu. For example, DTBM-Segphos features bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents wikipedia.orgnacatsoc.org. This increased steric bulk can be critical for stabilizing intermediates and influencing the regioselectivity and stereoselectivity of transformations researchgate.netd-nb.info. In some cases, bulkier substituents have been shown to improve enantioselectivity compared to the parent this compound ligand nih.gov.
Electronic modulation involves incorporating electron-withdrawing or electron-donating groups to adjust the electron density at the phosphorus centers and, consequently, the strength of the metal-ligand bond and the electronic environment of the catalytic site acs.org. DM-Segphos, with its 3,5-dimethylphenyl groups, is an example where substituents increase electron density at the phosphorus center, which can enhance reactivity in certain metal-catalyzed reactions .
The strategic placement and nature of these substituents allow for optimization of the ligand for a wide range of asymmetric reactions. For instance, DTBM-Segphos has shown superior performance over BINAP in certain iridium-catalyzed reactions and has been effective in copper-catalyzed hydrosilylations and asymmetric alkylations where its bulky substituents provide improved steric shielding researchgate.netnih.govsigmaaldrich.com.
Comparative data illustrating the effect of substituents on catalytic outcomes:
| Ligand | Substituents on P | Reaction Type | Example Substrate | Enantioselectivity (% ee) | Yield (%) | Reference |
| This compound | Phenyl | Cu-catalyzed α-alkylation | 2-acetylimidazole | 38 | 18 | nih.gov |
| DM-Segphos | 3,5-Dimethylphenyl | Cu-catalyzed α-alkylation | 2-acetylimidazole | 61 | 27 | nih.gov |
| DTBM-Segphos | 3,5-Di-tert-butyl-4-methoxyphenyl | Cu-catalyzed α-alkylation | 2-acetylimidazole | 95 | 16 | nih.gov |
| DTBM-Segphos | 3,5-Di-tert-butyl-4-methoxyphenyl | Pd-catalyzed allene (B1206475) asymmetrization | Racemic 2,3-allenyl carbonate with diethyl malonate | >90 | - | d-nb.info |
Note: The yield for DTBM-Segphos in the Cu-catalyzed α-alkylation could be improved under modified conditions (62% yield, 91% ee) nih.gov.
Analysis of Weakly Attractive Non-Covalent Interactions in this compound-Metal Complexes
Beyond the primary coordination of the phosphine (B1218219) groups to the metal center, weakly attractive non-covalent interactions between the ligand, the metal complex, and the substrate play a significant role in enhancing catalytic activity and selectivity in asymmetric transformations researchgate.netnih.gov. These interactions, often subtle and historically underappreciated, are increasingly recognized as crucial in fine-tuning the transition state and influencing the stereochemical outcome researchgate.netnih.gov.
In this compound-metal complexes, these non-covalent interactions can include CH/π···HC/π, CH···O/N, and dispersion interactions researchgate.netnih.gov. The unique structure of this compound, particularly the bi-1,3-benzodioxole backbone and the substituents on the phosphorus-bound phenyl rings, allows for specific weak attractive interactions with the substrate . Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the nature and impact of these interactions researchgate.netnih.gov.
For instance, in copper-catalyzed hydroamination reactions, the enhanced reactivity observed with catalysts bearing bulky ligands like DTBM-Segphos has been linked to significantly more stabilizing through-space ligand-substrate interactions, including attractive dispersion forces nih.gov. These interactions can help to stabilize key transition states, lowering the activation energy and improving catalytic efficiency researchgate.netnih.gov. Furthermore, an extensive network of C−H…H−C interactions provided by the heavily substituted phenyl rings of DTBM-Segphos has been shown to increase the stabilities of intermediates and transition states in certain catalytic cycles, contributing to improved stereoselectivity researchgate.net. The interplay of these weak attractive forces with the steric and electronic properties of the ligand and substrate is fundamental to achieving high levels of enantiocontrol in this compound-catalyzed reactions.
Coordination Chemistry of Segphos with Transition Metals
General Principles of Chiral Metal-Segphos Complex Formation
The coordination of Segphos to a transition metal center is governed by several key principles inherent to its design. As a bidentate phosphine (B1218219) ligand, this compound forms a chelate complex with the metal ion. wikipedia.org The two phosphorus atoms bind to the metal, creating a stable, cyclic structure known as a chelate ring. This chelation is fundamental to creating a rigid and well-defined chiral environment around the metal's coordination sphere. wikipedia.org
A defining structural feature of the this compound ligand is the narrow dihedral angle of its bi-1,3-benzodioxole backbone, which is approximately 65 degrees in its ruthenium complexes. This is significantly smaller than the dihedral angle in earlier-generation ligands like BINAP. wikipedia.org This narrower angle influences both the steric and electronic properties of the resulting metal complex. The steric environment created by the this compound ligand, particularly with bulky substituents on the phenyl rings of its derivatives like DM-Segphos and DTBM-Segphos, plays a critical role in controlling substrate approach and, consequently, the stereochemical outcome of the catalyzed reaction. smolecule.com
Ruthenium (Ru)-Segphos Complexes
The synthesis of Ruthenium (Ru)-Segphos complexes typically involves the reaction of a chiral this compound ligand, or its derivative, with a suitable ruthenium precursor. For instance, (R)-Rutheniumdiacetate-(DM-SEGPHOS) is prepared by reacting the purified (R)-DM-SEGPHOS ligand with ruthenium diacetate. This coordination reaction is generally conducted under an inert atmosphere to prevent oxidation and at controlled temperatures to facilitate the formation of the stable octahedral complex. In this complex, the ruthenium center is coordinated to two acetate (B1210297) ligands and the bidentate DM-SEGPHOS ligand.
Another method involves the in situ generation of Ru-Segphos catalysts. For example, catalysts can be generated from precursors like H(2)Ru(CO)(PPh(3))(3) and (S)-SEGPHOS. researchgate.net
Characterization of these complexes is essential to confirm their structure and purity. Common analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P NMR is particularly useful for studying the coordination of the phosphine ligand to the ruthenium center. nih.govacs.org
Fourier-Transform Infrared (FTIR) Spectroscopy : This technique can be used to identify characteristic vibrational frequencies of ligands, such as the carbonyl (CO) group in certain complexes. researchgate.net
High-Resolution Mass Spectrometry (HRMS) : HRMS is used to confirm the molecular weight and elemental composition of the synthesized complexes. researchgate.net
The table below summarizes characterization data for a representative Ru-Segphos complex.
Table 1: Selected X-ray Diffraction Data for a Chiral-at-Ruthenium-Segphos Complex
| Complex Feature | RuX(CO)[η³-prenyl][(S)-SEGPHOS] (X=Cl) | RuX(CO)[η³-prenyl][(S)-SEGPHOS] (X=I) |
|---|---|---|
| Halide/CO Ligand Geometry | trans | cis |
| Observed Regioselectivity | sec-prenylation | tert-prenylation |
Data sourced from studies on diastereomeric chiral-at-ruthenium complexes. nih.govacs.org
In some Ru-Segphos complexes, the ruthenium metal center itself can become a source of chirality. researchgate.net These "chiral-at-ruthenium" catalysts possess an asymmetric arrangement of achiral and chiral ligands around the central metal atom, creating distinct stereoisomers. researchgate.net
Research has shown that the formation of these chiral-at-ruthenium species can be highly dependent on the other ligands present in the coordination sphere, particularly halide counterions. nih.govnih.gov For example, in complexes of the type RuX(CO)[η³-prenyl][(S)-SEGPHOS], the choice of halide (X = Cl, Br, I) dictates which pseudo-diastereomeric complex is formed. nih.govnih.gov
Specifically, when the halide is chloride, the complex preferentially adopts a structure with a trans relationship between the halide and carbonyl ligands. nih.govacs.org In contrast, when the halide is iodide, the complex favors a cis geometry. nih.govacs.org This change in geometry represents a difference in the metal-centered stereogenicity. Remarkably, these two diastereomeric complexes exhibit divergent regioselectivity in catalytic reactions. The chloride-bound catalyst promotes carbonyl sec-prenylation, while the iodide-bound diastereomer leads to products of tert-prenylation. nih.govnih.gov The chloride- and iodide-bound complexes have been characterized in solution and in the solid phase by ³¹P NMR and X-ray diffraction. researchgate.netnih.govacs.org
Synthesis and Characterization
Rhodium (Rh)-Segphos Complexes
Rhodium-Segphos complexes are another important class of catalysts used in asymmetric synthesis. chemicalbook.com Their synthesis involves the coordination of this compound ligands to rhodium(I) or rhodium(III) centers. For example, monohydride-dichloro rhodium(III) complexes have been synthesized with various chiral diphosphine ligands, including (S)-DM-SEGPHOS and (S)-DTBM-SEGPHOS. nih.govdntb.gov.ua
The reaction of these this compound derivatives can lead to different structures depending on the steric bulk of the ligand. The reaction with (S)-DM-SEGPHOS yields a cationic, triply chloride-bridged dinuclear rhodium(III) complex. nih.gov In contrast, the more sterically demanding (S)-DTBM-SEGPHOS ligand produces a neutral, mononuclear monohydride-dichloro rhodium(III) complex. nih.gov
These complexes have been thoroughly characterized by methods including:
Crystallographic Studies : To determine their solid-state structures. nih.gov
Full Spectral Data : Including various NMR techniques like DOSY (Diffusion-Ordered Spectroscopy) NMR to understand their behavior in solution. nih.gov
The synthesis of Rh(I) complexes has also been reported, often starting from precursors like [Rh(cod)Cl]₂ or [Rh(cod)₂]⁺[BF₄]⁻ and mixing them with the this compound ligand. nih.gov
Palladium (Pd)-Segphos Complexes
Palladium complexes incorporating this compound ligands are effective catalysts, particularly for cross-coupling and desymmetrization reactions. The synthesis of these complexes often involves the reaction of a palladium(II) salt with the desired this compound derivative. nih.gov
A notable example is the synthesis of a palladium(II) diaqua complex, [(R)-DM-SEGPHOS]Pd(BF₄)₂(H₂O)₂, which was prepared as a pre-catalyst for the enantioselective desymmetrization of N-acylaziridines. nih.gov The structure of this complex was confirmed by X-ray crystallography, revealing a diaqua complex similar to other known diphosphine–palladium(II) diaqua species. nih.gov
The synthesis of other Pd-Segphos complexes can be achieved through various methods, including the reaction of Pd(OAc)₂ with the ligand or the use of oxidative addition to form well-defined Pd(II) complexes. chemrxiv.org Characterization typically relies on NMR spectroscopy and, where possible, single-crystal X-ray diffraction to elucidate the precise coordination geometry. nih.govresearchgate.net
The table below summarizes the synthesis of a specific Pd-Segphos complex.
Table 2: Synthesis of a Palladium-Segphos Complex
| Ligand | Palladium Precursor | Resulting Complex | Application |
|---|---|---|---|
| (R)-DM-SEGPHOS | Pd(BF₄)₂(H₂O)ₓ | [(R)-DM-SEGPHOS]Pd(BF₄)₂(H₂O)₂ | Aziridine (B145994) Desymmetrization |
Data sourced from a study on enantioselective desymmetrization. nih.gov
Synthesis and Characterization
The synthesis of transition metal-Segphos complexes generally involves the reaction of a suitable metal precursor with the this compound ligand in an appropriate solvent. The choice of metal salt and reaction conditions, such as temperature and atmosphere, are crucial for the successful formation of the desired complex. For instance, ruthenium-Segphos complexes can be prepared by reacting a ruthenium diacetate precursor with the DM-Segphos ligand. This reaction is typically performed under an inert atmosphere to prevent oxidation and at moderate temperatures to facilitate complex formation, resulting in an octahedral coordination geometry around the ruthenium atom.
A notable example involves chiral-at-ruthenium-Segphos complexes, where the halide counterion influences the geometry and subsequent reactivity. Chloride-bound complexes tend to adopt a trans configuration between the halide and carbonyl ligands, while the bulkier iodide-bound complexes favor a cis arrangement. nih.govacs.org This geometric preference, driven by steric interactions between the large iodide ion and the phenyl groups of the this compound ligand, directly impacts the catalytic outcome. nih.gov
Copper (Cu)-Segphos Complexes
Copper complexes featuring this compound and its derivatives, such as DTBM-Segphos, are significant catalysts, particularly in asymmetric hydroboration reactions. nih.gov The electronic and steric properties of the this compound ligand are instrumental in controlling the reactivity and selectivity of the copper center.
Synthesis and Characterization
The synthesis of catalytically relevant copper-Segphos complexes often starts from simple copper(I) salts like copper(I) chloride (CuCl). Monitoring the reaction of CuCl, KOtBu, and (S)-Segphos in toluene (B28343) by ³¹P NMR spectroscopy reveals the formation of multiple species, with the dimeric copper hydride complex, [(S)-SegphosCuH]₂, becoming the dominant species as the reaction progresses. nih.gov
A key intermediate in the copper-catalyzed hydroboration of vinylarenes using DTBM-Segphos is a phenethylcopper(I) complex. This complex has been isolated and fully characterized by NMR spectroscopy and X-ray crystallography, confirming its role as a resting state and catalytic intermediate in the reaction cycle. nih.gov Another well-characterized species is the copper(I) tetrahydridoborate complex, [(DTBM-Segphos)Cu(κ²-BH₄)], synthesized from the reaction of [(DTBM-Segphos)CuH]₂ with sodium borohydride (B1222165). nih.gov X-ray analysis of this complex revealed a tetrahedral copper(I) center with the borohydride ligand bound in a κ² fashion. nih.gov
The characterization data for these complexes provide crucial insights into the mechanism of copper-catalyzed reactions.
Table 1: Selected Characterized Copper-Segphos Complexes
| Complex | Precursors | Characterization Methods | Key Structural Feature | Reference |
|---|---|---|---|---|
| [(S)-SegphosCuH]₂ | CuCl, KOtBu, (S)-Segphos | ³¹P NMR | Dimeric copper hydride | nih.gov |
| [(S)-DTBM-Segphos]Cu(phenethyl) | [(S)-DTBM-SegphosCuH]₂, 4-fluorostyrene | NMR, X-ray Crystallography | Monomeric phenethylcopper(I) complex | nih.gov |
Nickel (Ni)-Segphos Complexes
Nickel(II) complexes bearing this compound ligands have emerged as effective catalysts for enantioselective carbon-carbon bond-forming reactions. The combination of the chiral this compound ligand with a nickel center creates a powerful catalytic system for various transformations.
Synthesis and Characterization
A prominent example is the synthesis of [(R)-DTBM-Segphos]NiCl₂. This complex is prepared by heating a mixture of (R)-DTBM-Segphos and nickel(II) chloride (NiCl₂) at reflux in acetonitrile (B52724) under a nitrogen atmosphere. ub.edu The resulting complex can be isolated and purified for use in catalytic applications.
The characterization of this nickel complex involves standard analytical techniques. In its catalytic application, evidence suggests that the [(R)-DTBM-Segphos]NiCl₂ pre-catalyst is activated in situ by a triflate source like triethylsilyl triflate (TESOTf). This activation generates the true catalytic species, believed to be [(R)-DTBM-Segphos]Ni(OTf)₂, which then participates in the catalytic cycle. ub.edu
Table 2: Synthesis of a Nickel-Segphos Pre-catalyst
| Complex | Reagents | Solvent | Conditions | Reference |
|---|
Iridium (Ir)-Segphos Complexes
Iridium complexes coordinated with this compound ligands are highly effective catalysts for asymmetric cyclization and reductive amination reactions. bohrium.comrsc.org The choice of the this compound ligand, particularly derivatives like DTBM-Segphos, has been shown to impart excellent enantioselectivity. bohrium.comrsc.org
The synthesis of active iridium-Segphos catalysts can be achieved by reacting an iridium precursor, such as [IrCl(coe)₂]₂ (where coe is cyclooctene), with the desired this compound ligand. rsc.org In the asymmetric cyclization of alkenoic acids, a stoichiometric reaction of [IrCl(coe)₂]₂, (R)-DTBM-Segphos, and the alkenoic acid substrate in benzene-d₆ at room temperature led to the formation of hydridoiridium complexes, which were identified as a mixture of two isomers by ¹H NMR analysis. rsc.org The major isomer displayed a hydride signal characteristic of a hydride positioned cis to the two phosphorus atoms of the ligand. rsc.org
In another application, an iodine-bridged dimeric iridium-Segphos complex was found to be exceptionally effective for the one-pot N-Boc deprotection and catalytic intramolecular asymmetric reductive amination to produce tetrahydroisoquinolines. bohrium.com This catalyst system demonstrated superb stereoselectivity, yielding the desired products in excellent yields and with high enantioselectivity (ee values often exceeding 95%). bohrium.com
Table 3: Characterized Iridium-Segphos Species
| Complex/Species | Precursors | Reaction/Application | Characterization Method | Key Finding | Reference |
|---|---|---|---|---|---|
| Hydridoiridium(III) complex | [IrCl(coe)₂]₂, (R)-DTBM-Segphos, Alkenoic acid | Stoichiometric reaction for mechanism study | ¹H NMR | Formation of two hydridoiridium isomers | rsc.org |
Catalytic Applications of Segphos in Asymmetric Synthesis
Asymmetric Hydrogenation Reactions
Asymmetric hydrogenation, the addition of hydrogen to a prochiral unsaturated substrate to form a chiral saturated product, is a fundamental reaction in asymmetric catalysis. Segphos-based ligands, in conjunction with transition metals like ruthenium, rhodium, and iridium, have proven highly effective in the enantioselective hydrogenation of various substrates. fishersci.fi
Hydrogenation of Functionalized Ketones and Ketoesters
This compound ligands, particularly in combination with ruthenium complexes, are well-suited for the asymmetric hydrogenation of α-, β-, and γ-functionalized ketones. fishersci.fi In many instances, the catalytic activity and enantioselectivity achieved with this compound-ruthenium complexes surpass those obtained with analogous BINAP catalysts.
For example, the asymmetric hydrogenation of β-keto esters catalyzed by Ru-SEGPHOS complexes can yield β-hydroxy esters with high enantioselectivities. fishersci.ficenmed.comsigmaaldrich.com Research findings indicate that Ru-DM-SEGPHOS complexes are particularly effective in the reductive amination of β-keto esters, leading to β-amino esters with high enantiomeric excess (up to >99% ee). fishersci.fi A bulky and electron-rich derivative of this compound has also been applied in Ru-catalyzed asymmetric hydrogenation of β-ketoesters, achieving up to 99.5% ee and high efficiency under solvent-free conditions with a high TON. cenmed.com The results obtained with this derivative were comparable to those achieved with this compound itself. cenmed.com
This compound-Ru(II) catalysts have been successfully employed in the dynamic kinetic resolution (DKR) of β-ketoesters, enabling the synthesis of C-3 hydroxylated amino acid derivatives with high diastereomeric and enantiomeric excess. sigmaaldrich.com
Hydrogenation of Functionalized Alkenes
This compound ligands are also effective in the asymmetric hydrogenation of various functionalized alkenes. Ruthenium complexes with DTBM-SEGPHOS have demonstrated high efficiency and enantioselectivity in the hydrogenation of 2-pyridyl-substituted alkenes, including pyridine-pyrroline tri-substituted alkenes. nih.govfishersci.ca Mechanistic studies suggest that hydrogen addition is the rate-determining step, while alkene insertion is the enantio-determining step in these Ru-catalyzed hydrogenations. nih.govfishersci.ca
Rhodium complexes incorporating DTBM-SEGPHOS have been successfully utilized for the asymmetric hydrogenation of α-substituted vinyl sulfones, providing chiral sulfones in high yields and excellent enantioselectivities (up to 99% ee). wikipedia.org This method offers an efficient route to α-substituted chiral sulfones under mild conditions. wikipedia.org Rh/(S)-DTBM-SegPhos catalysts have also been developed for the asymmetric hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[b] fishersci.nooxazin-3(4H)-ylidene)acetate esters, affording chiral dihydrobenzoxazinones with high conversions and excellent enantioselectivities (up to >99% ee). sigmaaldrich.com
Palladium complexes with (R)-SEGPHOS have been employed in asymmetric transfer hydrogenation of heterobicyclic alkenes, using water as the sole hydrogen source. tcichemicals.com This co-catalyzed transformation, involving Pd(OAc)2/Zn(OTf)2 and metallic zinc as the reducing agent, allowed the conversion of azabenzonorbornadienes and oxabenzonorbornadienes to chiral 1,2-dihydronaphthalenes with good to excellent enantioselectivities. tcichemicals.com
Hydrogenation of Imines and Heteroaromatic Compounds (e.g., Quinolines, Quinoxalines)
Iridium complexes ligated by this compound have shown utility in the asymmetric hydrogenation of imines and heteroaromatic compounds like quinolines and quinoxalines. fishersci.atsigmaaldrich.comambeed.comwikipedia.orgnih.govchemscene.com Activation of these substrates is often necessary due to their aromatic stability. sigmaaldrich.comwikipedia.org
For instance, iridium/SEGPHOS systems with additives such as iodine or chloroformates have been reported for the asymmetric hydrogenation of quinolines, achieving high enantioselectivities. fishersci.atnih.gov A new strategy involving Brønsted acid-mediated substrate activation with catalytic amounts of piperidine (B6355638) triflate has also been developed for iridium-catalyzed asymmetric hydrogenation of quinolines and quinoxalines using (R)-SegPhos, yielding products with up to 92% ee. chemscene.com Another study demonstrated the hydrogenation of 2-alkyl quinolines using Ir/(S)-SEGPHOS/ClCO2Bn/Li2CO3/THF, producing the desired products with high enantioselectivity. ambeed.com
Reductive Amination Reactions
Asymmetric reductive amination provides a direct route to chiral amines from ketones or keto compounds. Ru-DM-SEGPHOS complexes have proven highly effective in the asymmetric reductive amination of β-keto amides, yielding unprotected β-amino amides with high yields and excellent enantioselectivities (94.7-99.5% ee). nih.gov This "one-pot" methodology has been successfully applied in the synthesis of pharmaceutical intermediates. nih.gov Similarly, Ru-DM-SEGPHOS has been used to obtain amino esters in a single step from ketoesters with high enantioselectivity (up to >99% ee). fishersci.fi
More recently, a direct asymmetric reductive amination of aryl methyl ketones with ammonia (B1221849) has been developed using a readily available DTBM-Segphos ruthenium catalyst, providing access to pharmaceutically relevant chiral primary amines with >93% ee on a multikilogram scale. wikipedia.orgsigmaaldrich.com This method addresses challenges associated with direct reductive amination, such as imine formation, competitive ketone reduction, and catalyst poisoning. sigmaaldrich.com
Asymmetric Carbon-Carbon Bond Formation Reactions
Beyond hydrogenation, this compound ligands have also found applications in asymmetric carbon-carbon bond formation reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful method for constructing carbon-carbon bonds, particularly biaryl systems. Chiral palladium nanoparticles stabilized with enantiomerically pure phosphine (B1218219) ligands, including (S)-SEGPHOS, have been explored as catalysts for asymmetric Suzuki C-C coupling reactions of aryl halides with arylboronic acids. fishersci.itnih.gov While high yields were often achieved, the enantioselectivity in these Pd-nanoparticle catalyzed reactions using this compound was reported as moderate (ee < 74%). fishersci.it
1,4-Addition Reactions (e.g., Arylboronic Acids to Coumarins)
This compound has proven highly effective as a chiral ligand in rhodium-catalyzed asymmetric 1,4-addition reactions. A notable application is the asymmetric 1,4-addition of arylboronic acids to coumarins. In the presence of a rhodium catalyst, typically generated from Rh(acac)(C₂H₄)₂ and (R)-Segphos, this reaction proceeds with high enantioselectivity, yielding the corresponding (R)-4-arylchroman-2-ones with enantiomeric excesses (ee) often exceeding 99%. scilit.comacs.orgacs.orgnih.govsigmaaldrich.com This methodology has been successfully applied to the asymmetric synthesis of biologically active compounds, such as (R)-tolterodine. scilit.comacs.orgacs.orgnih.govsigmaaldrich.comrsc.org
Research findings indicate that the choice of ligand is crucial for achieving high enantioselectivity in these reactions. For instance, in the rhodium-catalyzed asymmetric addition of phenylboronic acid to 6-methylcoumarin, (R)-Segphos demonstrated superior enantioselectivity compared to other ligands like BINAP, consistently providing the product with over 99% ee. acs.org
Asymmetric α-Alkylation of Carbonyl Derivatives
This compound and its derivatives have been utilized in asymmetric α-alkylation reactions of carbonyl compounds. For example, copper(I)-(R)-DTBM-SEGPHOS complex has been employed as a catalyst in the asymmetric α-alkylation of 2-acylimidazoles, which serve as carboxylic acid derivatives. nih.gov This method allows for the preparation of α-chiral carbonyl compounds using various alkyl electrophiles, including allyl bromides, benzyl (B1604629) bromides, propargyl bromide, and alkyl sulfonates, often resulting in high enantioselectivity. nih.gov Studies comparing different this compound variants, such as (R)-SEGPHOS and (R)-DM-SEGPHOS, in this reaction have shown that increasing steric hindrance on the ligand can enhance both yield and enantioselectivity. nih.gov
Furthermore, DM-SEGPHOS has been employed as a ligand in cationic Ir(I)-catalyzed hydroalkylation of 1,1-disubstituted styrenes with N-aryl glycine (B1666218) derivatives, providing access to β-quaternary α-amino acids with complete branched selectivity and high enantioselectivity. nih.gov Iridium-catalyzed enantioselective α-alkylation of azlactones using a this compound-modified iridium precatalyst has also been reported, yielding enantio-enriched quaternary carbon centers. rsc.org
Asymmetric Dimerization (e.g., Aryl Halides)
This compound has been implicated in asymmetric dimerization reactions. Research has highlighted the use of this compound in the asymmetric dimerization of aryl halides, a process that can yield enantioenriched biaryl bisphosphine ligands with high enantiomeric excess. Nickel-catalyzed reactions involving DTBM-SEGPHOS have also been explored for enantioselective carbon-carbon bond-forming reactions, including the dimerization of alkenes. thieme-connect.comthieme-connect.de While the specific application of this compound in the asymmetric dimerization of aryl halides via mechanisms like the Ullmann coupling was not detailed with specific data in the search results, the general utility of nickel complexes with chiral ligands like DTBM-SEGPHOS in carbon-carbon bond formation is established. thieme-connect.de
Kinetic Resolution of Tertiary Propargylic Alcohols via Asymmetric Carboxylation
Kinetic resolution of racemic tertiary propargylic alcohols via asymmetric carboxylation has been successfully achieved using palladium catalysis with (R)-DTBM-SEGphos as the chiral ligand. rsc.orgresearchgate.netrsc.org The pre-catalyst Pd((R)-DTBM-SEGphos)Cl₂ has been identified as effective for this transformation. rsc.orgresearchgate.netrsc.org This method provides access to both optically active tertiary propargylic alcohols and tetrasubstituted 2,3-allenoic acids in good yields and with excellent enantioselectivities. rsc.orgresearchgate.netrsc.org The reaction conditions are typically mild and tolerate various functional groups on the propargylic alcohol substrates. rsc.orgresearchgate.netrsc.org
Data from studies on this reaction demonstrate the high enantioselectivity achievable. For instance, reactions of 2-phenyloct-3-yn-2-ol with Pd((R)-DTBM-SEGphos)Cl₂ have shown excellent ee values for the resulting allenoic acid and recovered alcohol. rsc.org
Asymmetric Carbon-Nitrogen Bond Formation Reactions
This compound ligands are also valuable in promoting asymmetric carbon-nitrogen bond formation reactions, particularly in hydroamination and Aza-Mannich processes.
Hydroamination Reactions of Unactivated Olefins and Vinylsilanes
Copper complexes of DTBM-SEGPHOS have proven effective in the asymmetric hydroamination of unactivated olefins and vinylsilanes. The copper-catalyzed hydroamination of vinylsilanes using Cu-DTBM-SEGPHOS as the catalyst, diethoxymethylsilane (B37029) as a reductant, and O-benzoylhydroxylamines as the nitrogen source allows for the highly enantio- and regioselective synthesis of α-aminosilanes. nih.govnih.govmit.edu This method is applicable to various substituted vinylsilanes, providing access to chiral organosilicon compounds. nih.govnih.govmit.edu
Similarly, the Cu-DTBM-SEGPHOS catalytic system is effective for the formal hydroamination of unactivated internal olefins, yielding highly enantioenriched α-branched amines. berkeley.edunih.govthieme-connect.comosti.gov The regioselectivity in these reactions can be influenced by the electronic effects of substituents on the olefin. berkeley.eduosti.gov Mechanistic studies have investigated the role of the copper hydride species and ligand design in optimizing these hydroamination reactions. acs.orgacs.org
Diamination Reactions (e.g., of 1,3-Enynes)
This compound ligands have been employed in asymmetric diamination reactions, which are crucial for the synthesis of chiral 1,2-diamines and related cyclic structures like imidazolidinones. A notable application involves the asymmetric sequential diamination of 1,3-enynes. rsc.org This process, catalyzed by a system typically involving a palladium source (e.g., Pd(OAc)₂) and a chiral this compound ligand, utilizes dinucleophiles such as ureas. rsc.org The reaction sequence often involves an initial intermolecular hydroamination followed by an intramolecular hydroamination step, leading to the formation of imidazolidinones with good yields and enantioselectivities. rsc.org Mechanistic studies suggest the involvement of palladium hydride and allene (B1206475) intermediates in this transformation. rsc.org
Asymmetric Carbon-Oxygen Bond Formation Reactions
This compound-ligated metal complexes are also active catalysts in asymmetric reactions that form carbon-oxygen bonds.
Intramolecular Ketone Hydroacylation
Asymmetric intramolecular ketone hydroacylation, a C-H bond functionalization reaction, can be effectively catalyzed by rhodium complexes bearing DTBM-Segphos ligands, such as [Rh((R)-DTBM-SEGPHOS)]BF₄. nih.govacs.org This reaction facilitates the formation of cyclic products, such as seven-membered lactones, with high enantiomeric excess. nih.govacs.org Mechanistic investigations of this transformation have revealed a pathway involving oxidative addition of the rhodium(I) catalyst into the aldehyde C-H bond, followed by insertion of the ketone carbonyl double bond into the rhodium hydride, and finally, C-O bond-forming reductive elimination. nih.govacs.org Kinetic studies indicate that the ketone insertion step is typically the turnover-limiting step. nih.govacs.org
C-O Bond Cleavage Reactions
This compound ligands, particularly the heavily substituted DTBM-Segphos, have shown utility in asymmetric C-O bond cleavage reactions. nih.govnih.govbohrium.com For instance, (R)-DTBM-Segphos has been found to be active in the asymmetric Pd(II)-catalyzed C-O bond cleavage of substrates like α-pivaloyloxy-1-(2-furyl)ethanone, a reaction where the unsubstituted (R)-Segphos is ineffective. nih.govnih.govbohrium.com The enhanced activity and selectivity of DTBM-Segphos in this context are attributed to extensive non-covalent interactions, such as C-H ··· H-C interactions, provided by the bulky substituents on the ligand. nih.govnih.gov These interactions stabilize intermediates and transition states in the catalytic cycle, influencing the enantioselection. nih.govnih.gov
Other Asymmetric Transformations
Beyond diamination and C-O bond formation, this compound ligands are instrumental in other asymmetric catalytic processes.
Asymmetric Hydrosilylation of Ketones
This compound ligands, especially DTBM-Segphos, are effective in the asymmetric hydrosilylation of ketones, providing a route to chiral alcohols. sigmaaldrich.comorganic-chemistry.orgnih.govnih.govacs.org Copper(I) hydride complexes ligated by nonracemic this compound ligands, such as DTBM-Segphos, are particularly reactive catalysts for the asymmetric hydrosilylation of heteroaromatic and aromatic ketones under mild conditions. organic-chemistry.orgnih.govnih.govacs.org These reactions can achieve high yields and enantiomeric excesses, even with high substrate-to-ligand ratios. organic-chemistry.orgnih.govacs.org Polymethylhydrosiloxane (PMHS) is often used as an inexpensive hydride source for the in situ generation of the active copper(I) hydride species. organic-chemistry.orgnih.gov This method is valuable for synthesizing chiral alcohols that serve as intermediates for various pharmaceuticals and natural products. sigmaaldrich.comorganic-chemistry.org
Asymmetric Halocyclization of Allylic Amides
Asymmetric halocyclization of allylic amides to form chiral oxazolines is another transformation where DTBM-Segphos has proven effective as an organocatalyst. mdpi.comsciprofiles.comorcid.orgresearchgate.net This intramolecular cyclization provides access to multifunctional heterocycles which are important synthetic intermediates. mdpi.comsciprofiles.comresearchgate.net While early methods often required complex substrate synthesis and cryogenic temperatures, the use of (S)-(+)-DTBM-SEGPHOS as a catalyst allows for the reaction to be carried out under more practical conditions, yielding chiral oxazolines with varying enantiomeric excesses. mdpi.comsciprofiles.comresearchgate.net Mechanistic studies, including Hammett plots, have provided insights into the reaction pathway and the factors governing enantioselectivity, suggesting competing modes of haliranium intermediate formation influenced by substrate electronic properties. mdpi.comsciprofiles.comresearchgate.net
Mechanistic Investigations and Computational Studies of Segphos Catalysis
Elucidation of Catalytic Cycles and Rate-Determining Steps
Understanding the complete catalytic cycle is crucial for optimizing reaction conditions and expanding the substrate scope. Mechanistic investigations, often combining kinetic experiments and computational modeling, have been pivotal in mapping out the elementary steps of Segphos-catalyzed reactions.
A prominent example is the copper-hydride (CuH) catalyzed hydroamination of olefins. Detailed mechanistic studies revealed a general catalytic cycle consisting of four primary steps: hydrocupration, oxidative addition, reductive elimination, and σ-bond metathesis. acs.orgnih.govmit.edu The rate-determining step (RDS) in these reactions is highly dependent on the nature of the olefin substrate. acs.orgmit.edu For activated substrates like styrenes, the regeneration of the catalyst via σ-bond metathesis is often the turnover-limiting step. acs.orgacs.org In contrast, for less reactive unactivated terminal or internal alkenes, the initial hydrocupration step becomes rate-determining due to its higher activation barrier. acs.orgmit.edunih.gov
In the case of Rhodium-catalyzed intramolecular hydroacylation of ketones using (R)-DTBM-SEGPHOS, a combination of kinetic studies, isotope effects, and computational analysis established a pathway involving: (1) oxidative addition of the aldehyde C-H bond to the Rh(I) center, (2) insertion of the ketone's carbonyl group into the resulting rhodium-hydride bond, and (3) C-O bond-forming reductive elimination. nih.gov These detailed experiments identified the ketone insertion as the turnover-limiting and enantio-determining step. nih.gov
Similarly, for the copper-catalyzed asymmetric hydroboration of vinylarenes with DTBM-SEGPHOS, the turnover-limiting step was identified as the borylation of a phenethylcopper(I) intermediate with pinacolborane (HBpin). nih.govnih.gov However, for internal alkenes, the catalytic cycle changes, and the alkene insertion into the copper(I) hydride becomes the rate-limiting step. nih.gov These findings highlight how the substrate profoundly influences the kinetic profile of a this compound-catalyzed reaction.
Computational Methods in this compound Research
Computational chemistry has become an indispensable tool for probing the intricacies of this compound catalysis at a molecular level. catalysis.blog These methods provide detailed insights into transition state geometries, reaction energetics, and non-covalent interactions that are often difficult to access experimentally. catalysis.blogrsc.org
Density Functional Theory (DFT) is the most widely used computational method in this compound research. catalysis.blogrsc.org It is employed to model reaction pathways, calculate the energies of intermediates and transition states, and predict stereochemical outcomes. nih.govnih.gov For instance, in the Rh-catalyzed intramolecular hydroacylation, DFT calculations supported experimental findings that the ketone insertion step possesses the highest energy transition state. nih.gov In studies of Ru-SEGPHOS catalyzed reactions, DFT calculations were used to implicate a Curtin-Hammett-type scenario where the transition states for aldehyde coordination determine the product regioselectivity. nih.govnih.gov
DFT has also been instrumental in understanding reactions catalyzed by Cu-Segphos complexes. Calculations have been used to investigate the hydrocupration of various olefins, providing free energy barriers that align with experimental observations of reactivity. Furthermore, DFT studies have elucidated the mechanism of CO2 incorporation with styrene (B11656), revealing that stereoselectivity is controlled by both the hydrocupration and CO2 insertion steps. rsc.org
To gain a more profound understanding of the forces governing catalyst-substrate interactions, researchers employ Energy Decomposition Analysis (EDA). This computational technique dissects the total interaction energy between molecular fragments (e.g., the catalyst and the substrate) into physically meaningful components, such as electrostatic interaction, Pauli repulsion, orbital interaction (charge transfer), and dispersion forces. nih.govresearchgate.netnih.gov
EDA has been particularly insightful in CuH-catalyzed hydroamination reactions. acs.orgnih.gov Analysis of the hydrocupration transition state revealed that replacing the standard this compound ligand with the bulkier DTBM-SEGPHOS significantly enhances stabilizing dispersion interactions between the ligand and the substrate. nih.gov In another study, EDA was used to compare the reactivity of DTBM-SEGPHOS and CF3-SEGPHOS derivatives. It showed that the increased rate with the CF3-substituted ligand was due to stronger through-bond interactions, which enhance the Lewis acidity of the copper center and lead to more favorable olefin binding. acs.orgnih.govmit.edu This method allows for the quantitative description of steric, electronic, and dispersion effects, providing a clearer picture of how ligand modifications tune catalytic activity. acs.orgnih.gov
The hydrocupration step, being the rate- and often stereo-determining step in many Cu-Segphos catalyzed reactions, has been the subject of intense computational study. acs.orgmit.edursc.org DFT calculations have been used to compute the activation barriers for the hydrocupration of different classes of olefins, including styrenes and unactivated terminal and internal olefins. These computational results correctly predict that unactivated internal olefins face a significantly higher energy barrier for hydrocupration compared to terminal alkenes, consistent with experimental reactivity trends.
A synergistic approach combining computational prediction and experimental verification has led to the development of more efficient ligands. acs.orgnih.gov For example, computational analysis suggested that while CF3-SEGPHOS enhanced reactivity through electronic effects, it had weakened dispersion interactions compared to DTBM-SEGPHOS. acs.org This led to the hypothesis that installing a larger perfluorinated substituent could be beneficial. Subsequent DFT calculations for an i-C3F7-SEGPHOS ligand predicted a lower activation energy, which was later confirmed experimentally, leading to a catalyst with a 62-fold rate increase over the original DTBM-SEGPHOS system for the hydroamination of unactivated olefins. acs.orgnih.gov
| Ligand | Substituent on Phenyl Group | Relative Rate (Experimental) | Computed ΔΔG‡ (kcal/mol) vs. L2 | Key Stabilizing Interaction |
|---|---|---|---|---|
| L2 (DTBM-SEGPHOS) | 3,5-di-t-Bu-4-MeO | 1.0 | 0.0 | Dispersion |
| L4 (CF3-SEGPHOS) | 3,5-bis(CF3) | 6.7 | -1.5 | Through-bond (Electronic) |
| L5 (i-C3F7-SEGPHOS) | 3,5-bis(i-C3F7) | - | -3.0 | Dispersion & Electronic |
| L6 (Hybrid Ligand) | i-C3F7 / DTBM | 62.0 | -3.0 | Dispersion & Electronic |
Data derived from studies on CuH-catalyzed hydroamination of propene. acs.orgnih.govmit.edu
Energy Decomposition Analysis (EDA)
Origin of Enantioselectivity in this compound-Catalyzed Reactions
The defining feature of this compound is its ability to induce high levels of enantioselectivity. Computational studies have been crucial in building models that explain the origin of this stereocontrol.
The high enantioselectivity of this compound-metal complexes is largely attributed to the unique steric environment created by the ligand. The bi-1,3-benzodioxole backbone of this compound results in a narrower dihedral angle compared to ligands like BINAP. researchgate.net This structural feature leads to more effective steric shielding by the aryl groups on the phosphorus atoms, creating a well-defined and constrained chiral pocket around the metal center. rsc.orgresearchgate.net
This chiral environment dictates the facial selectivity of substrate approach. rsc.org Topographic steric mapping and interaction analyses show that the bulky P-substituents provide significant steric repulsion, effectively blocking one face of the approaching substrate. rsc.org For instance, in the CuH-catalyzed hydrocarboxylation of styrene, the P-substituents of (R)-SEGPHOS shield the re-face approach of the substrate to the Cu-H bond, leading to the preferential formation of the (S)-alkylcopper intermediate. rsc.org
The bulky substituents on derivatives like DTBM-SEGPHOS further enhance this effect. nih.gov These groups create a dynamic chiral environment that can stabilize reactive intermediates and transition states through an extensive network of weak, non-covalent interactions, such as C-H···H-C contacts. nih.gov This dynamic and sterically demanding environment is critical for controlling transition-state geometries and achieving the high levels of stereochemical control observed in many this compound-catalyzed transformations. acs.org
Role of Non-Covalent Interactions (e.g., C-H···H-C, C-F···H-C)
Mechanistic and computational studies have highlighted the critical role of weak, non-covalent interactions in the remarkable efficacy and selectivity of this compound-based catalysts. researchgate.netresearchgate.net These interactions, occurring between the chiral ligand and the substrate within the transition state, are crucial for stabilizing key intermediates and governing stereochemical outcomes. researchgate.netresearchgate.net
Particularly with bulky this compound derivatives like (R)-DTBM-Segphos, an extensive network of C-H···H-C interactions between the ligand's heavily substituted phenyl rings and the substrate is essential for catalytic activity. researchgate.netnih.gov In the Pd(II)-catalyzed hydrogenation of α-pivaloyloxy-1-(2-furyl)ethanone, the heavily substituted (R)-DTBM-Segphos is an active catalyst, while the unsubstituted (R)-Segphos fails to promote the reaction. researchgate.netnih.gov This difference is attributed to the network of C-H···H-C interactions in the DTBM-Segphos system, which increases the stability of all intermediates and transition states. researchgate.netnih.gov The lack of this extensive interaction framework renders the unsubstituted this compound-Pd complex ineffective. nih.gov This network of weak interactions can stabilize intermediates with significant charge separation, which is also observed in C-O bond cleavage reactions. nih.gov
Computational studies on CuH-catalyzed hydroamination reactions have further quantified the impact of these interactions. acs.orgnih.govnih.gov Energy decomposition analysis reveals that attractive London dispersion forces (ΔEdisp) between the 3,5-di-t-butyl substituents on the DTBM-Segphos ligand and the olefin substrate are a primary factor for high catalyst activity. nih.govnih.gov
Furthermore, the strategic installation of different substituents allows for the harnessing of other types of non-covalent interactions. acs.orgnih.gov In computational studies involving hybrid this compound ligands, C-F···H-C interactions were found to be more favorable than C-H···H-C interactions for stabilizing the hydrocupration transition state. acs.orgnih.gov A computational analysis of a hybrid ligand (L6) featuring both i-C3F7 and DTBM groups showed that the substrate preferentially orients itself to maximize the more favorable C-F···H-C interactions with the fluorinated group. acs.orgnih.gov This merger of substituents with different non-covalent interaction capabilities proved key to designing a ligand with balanced stability and reactivity. acs.orgnih.gov
The following table summarizes the key non-covalent interactions identified for different this compound derivatives and their impact on catalysis.
| This compound Derivative | Dominant Non-Covalent Interaction(s) | Effect on Catalysis | Catalytic System Example | Source(s) |
|---|---|---|---|---|
| (R)-DTBM-Segphos | Extensive C-H···H-C interactions, London Dispersion Forces | Essential for reactivity; stabilizes intermediates and transition states, leading to high activity and enantioselectivity. | Pd(II)-catalyzed hydrogenation, CuH-catalyzed hydroamination | researchgate.netnih.govnih.gov |
| (R)-Segphos (unsubstituted) | Lacks an extended framework of C-H···H-C interactions. | Ineffective catalyst in certain reactions where bulky derivatives excel. | Pd(II)-catalyzed hydrogenation | researchgate.netnih.gov |
| CF3-Segphos | Through-bond electronic effects (enhanced Lewis acidity). | Increases reaction rate through stronger through-bond interactions, but can lead to catalyst instability. | CuH-catalyzed hydroamination (computational) | acs.org |
| Hybrid i-C3F7/DTBM-Segphos | C-F···H-C and C-H···H-C interactions. | C-F···H-C interactions are more favorable in stabilizing the transition state than C-H···H-C interactions, leading to enhanced reactivity. | CuH-catalyzed hydroamination (computational) | acs.orgnih.gov |
Substrate-Catalyst Precursor Formation and Accommodation
The formation of a well-defined substrate-catalyst precursor complex is a foundational step in this compound-mediated catalysis, directly influencing the stereochemical outcome of the reaction. nih.gov The mechanism often involves initial coordination of the substrate to the metal center, followed by activation that facilitates the key bond-forming event within a chiral environment defined by the this compound ligand.
Computational studies on the (R)-DTBM-Segphos/Pd system reveal a mechanism of enantioselection that mimics enzymatic transformations. nih.gov The bulky tert-butyl groups of the ligand create an extensive framework that allows for the formation of a stable "encounter complex" as the substrate approaches the catalyst's reactive site. nih.gov This precursor complex is formed at a significant distance between the reactive centers, and the substrate remains securely coordinated as it accommodates itself into the highly reactive configuration. nih.gov
Crucially, the stability of this precursor is pathway-dependent. A stable precursor is formed only when the catalyst is approached by one specific prochiral face of the substrate (the S-pathway in the studied hydrogenation). nih.gov The approach from the opposite face (the R-pathway) is not equally favorable, preventing the formation of a similarly stable precursor. nih.gov The enantioselectivity of the reaction is thus determined by the significant difference in stability between the S- and R-pathway precursors, which is governed by the non-covalent interactions. nih.gov
In other systems, such as the Pd((R)-DTBM-SEGphos)Cl₂-catalyzed kinetic resolution of tertiary propargylic alcohols, the pre-catalyst is reduced in situ to form the catalytically active Pd(0)((R)-DTBM-SEGphos) species. rsc.org This active catalyst then reacts with the substrate in a stereo-defined manner—specifically, via an anti-Sₙ2'-type oxidative addition with the correctly matched substrate enantiomer—to form the key allenylpalladium intermediate that proceeds through the catalytic cycle. rsc.org
Kinetic Studies and Reaction Profiling
Kinetic and spectroscopic investigations have provided profound insights into the mechanisms of this compound-catalyzed reactions, identifying rate-determining steps, catalyst resting states, and unexpected reaction pathways. nih.govnih.govacs.orgacs.org
In the Ru-DTBM-segphos catalyzed asymmetric hydrogenation of pyridine-pyrroline tri-substituted alkenes, detailed kinetic, spectroscopic, and computational studies revealed that the addition of H₂ is the rate-determining step, while the subsequent alkene insertion is the enantio-determining step. nih.govnih.gov These studies also uncovered a unique Ru-catalyzed H/D exchange process between the substrate and deuterated solvent (methanol-d₄), which occurs at room temperature under conditions where hydrogenation is suppressed. nih.govnih.gov This exchange is facilitated by the substrate, implicating a direct substrate-solvent exchange mediated by the catalyst, a feature that distinguishes this system from more traditional Ru-phosphine catalysts like Ru-BINAP systems. nih.gov
For the copper-catalyzed asymmetric hydroamination of styrene using a DTBM-SEGPHOS ligand, kinetic studies showed the reaction to be zero-order in both the styrene and the amine electrophile. acs.orgacs.org Conversely, a first-order dependence on the silane (B1218182) reagent was observed. acs.org This kinetic profile, along with spectroscopic data, indicates that the turnover-limiting step is the regeneration of the CuH catalyst via its reaction with the silane. acs.orgacs.org The catalyst resting state was identified as a phosphine-ligated copper(I) benzoate (B1203000) complex. acs.orgacs.org Interestingly, these studies also showed that approximately 50% of the DTBM-SEGPHOS ligand remains unbound during the reaction. acs.orgacs.org
Kinetic studies were also instrumental in optimizing the Pd((R)-DTBM-SEGphos)Cl₂-catalyzed kinetic resolution of racemic tertiary propargylic alcohols. rsc.org By monitoring reaction progress under various conditions, optimal parameters were established to achieve high yields and enantioselectivity for both the recovered starting material and the allenoic acid product.
The table below presents selected data from the optimization of this kinetic resolution process. rsc.org
| Entry | Temperature (°C) | Additive (mol%) | Time (h) | Yield of (S)-1a (%) | ee of (S)-1a (%) | Source |
|---|---|---|---|---|---|---|
| 1 | -5 | None | 24 | No product | - | rsc.org |
| 2 | 25 | None | 24 | 23 (NMR yield of 2a) | - | rsc.org |
| 3 | 15 | None | 24 | - | 93 (for product 2a) | researchgate.net |
| 4 | 20 | None | 36 | - | - | rsc.org |
| 5 | 20 | None | 24 | 44 | 90 | rsc.org |
| 6 | 20 | (PhO)₂POOH (10) | 24 | 46 | 98 | rsc.org |
Table Note: (S)-1a refers to the recovered starting material; 2a refers to the carboxylated product.
Ligand Design, Development, and Future Directions
Rational Design Principles for Segphos Ligands (e.g., Steric and Electronic Tuning)
The rational design of chiral phosphine (B1218219) ligands like this compound is centered on creating a specific asymmetric environment around the metal center to control the stereochemical outcome of a reaction. Key design principles involve the tuning of both steric and electronic properties of the ligand.
Steric tuning is achieved by modifying the substituents on the phosphine groups and the biphenyl (B1667301) backbone of the ligand. The dihedral angle between the two aromatic rings in the biphenyl framework is crucial, as it influences the steric environment around the metal center. A narrower dihedral angle can lead to enhanced steric interactions with coordinated substrates, potentially improving enantioselectivity in asymmetric transformations. takasago.com Bulky substituents, such as the tert-butyl groups in DTBM-SEGPHOS, are introduced to provide additional steric control. researchgate.net These bulky groups can stabilize intermediates and transition states through non-covalent interactions, such as C-H···H-C interactions, which can be critical for high catalytic activity and enantioselectivity, particularly with sterically hindered substrates. researchgate.netnih.govresearchgate.net
Electronic tuning involves altering the electron density at the phosphorus centers, which in turn affects the Lewis acidity of the coordinated metal. This is typically accomplished by incorporating electron-donating or electron-withdrawing groups on the aryl rings attached to the phosphorus atoms. For instance, the 3,5-dimethylphenyl groups in DM-SEGPHOS increase electron density at the phosphorus center, enhancing reactivity in certain metal-catalyzed reactions. Conversely, electron-withdrawing groups can increase the Lewis acidity of the metal catalyst, leading to more favorable substrate binding and increased reaction rates. acs.org Computational studies have shown that altering the electronic character of the ligands can fine-tune the through-bond stabilization between the metal hydride moiety and the substrate in transition states. acs.org The interplay between steric and electronic factors is paramount in optimizing ligand performance for specific catalytic applications. cam.ac.ukacs.org
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies of this compound derivatives aim to understand how modifications to the ligand structure impact catalytic performance, including activity, chemo-, regio-, and enantioselectivity. These studies involve synthesizing a series of ligands with systematic variations and evaluating their performance in target reactions.
For example, studies on the copper-catalyzed hydroamination of unactivated terminal olefins have investigated this compound derivatives with different steric and electronic properties at the 3- and 5-positions of the P-aryl groups. acs.org Substituting these positions with groups like TMS (steric) or CF₃ (electronic) revealed their impact on the hydrocupration rate. acs.org The electron-withdrawing nature of CF₃ substituents was found to enhance the Lewis acidity of the CuH catalyst, accelerating the reaction. acs.org
In asymmetric halocyclization reactions catalyzed by DTBM-SEGPHOS, SAR studies have explored the influence of substituents on the substrate. mdpi.com Investigations into para-substituted benzamides showed that the electronic nature of the substituent on the benzamide (B126) moiety could significantly affect enantioselectivity. mdpi.com Interestingly, the optimal enantioselectivity was observed with a p-Me substituted benzamide, while more electron-withdrawing or -donating groups led to reduced enantioselectivity, highlighting the subtle interplay between ligand and substrate electronic properties. mdpi.com
SAR studies also extend to the metal center and counterions. For instance, in palladium-catalyzed asymmetric desymmetrization of N-acylaziridines, a decrease in the size of the substituents from DTBM-SEGPHOS to DM-SEGPHOS led to the first indication of product formation with high enantioselectivity, demonstrating the critical role of steric bulk in this specific reaction. nih.gov
Data from SAR studies can often be presented in tables, illustrating the effect of different ligand modifications or substrate variations on yield and enantiomeric excess (ee).
| Ligand/Substrate Modification | Reaction Type | Metal | Yield (%) | ee (%) | Reference |
| DTBM-SEGPHOS | CuH-catalyzed hydroamination | Cu | - | - | acs.orgnih.gov |
| TMS-SEGPHOS | CuH-catalyzed hydroamination | Cu | - | Faster | mit.edu |
| CF₃-SEGPHOS | CuH-catalyzed hydroamination | Cu | - | Faster | acs.orgmit.edu |
| DTBM-SEGPHOS | Pd-catalyzed aziridine (B145994) opening | Pd | Low | Poor | nih.gov |
| DM-SEGPHOS | Pd-catalyzed aziridine opening | Pd | Moderate | High | nih.gov |
| (S)-SEGPHOS + TADDOL-phosphate | Ru-catalyzed butadiene hydrohydroxyalkylation | Ru | Good | High (syn) | nih.gov |
| (S)-SEGPHOS + BINOL-phosphate | Ru-catalyzed butadiene hydrohydroxyalkylation | Ru | - | Opposite | nih.gov |
Note: Yield and ee values are illustrative and depend on specific reaction conditions and substrates.
Development of Next-Generation this compound Ligands (e.g., SEGFAST)
The continuous evolution of asymmetric catalysis demands the development of next-generation ligands with improved performance, broader applicability, and enhanced sustainability. Building upon the insights gained from SAR studies and mechanistic understanding, researchers have developed modified this compound ligands. researchgate.net
One notable example is SEGFAST, a hybrid ligand developed using a mechanistically guided design approach for the CuH-catalyzed hydroamination of unactivated terminal olefins. acs.orgnih.govmit.edueventact.comresearchgate.net This design aimed to retain the stabilizing dispersion effects observed with DTBM-SEGPHOS while incorporating other beneficial interactions. acs.orgmit.edu Computational studies played a significant role in identifying potential modifications, allowing for the rational design of more effective ligands without the need to synthesize and test extensive libraries. acs.orgnih.goveventact.com SEGFAST demonstrated a significantly increased reaction rate (up to 62-fold) compared to DTBM-SEGPHOS in specific hydroamination reactions. acs.orgnih.govmit.edueventact.comresearchgate.net
Other modifications include the synthesis of this compound derivatives with different substituents on the phosphine aryl groups, such as those containing trimethylgermanyl groups (DTMGM-SEGPHOS). nih.gov These modifications are explored to enhance specific interactions, like dispersion forces, which can lead to improved enantioselectivity and catalytic efficiency in challenging transformations such as the hydroboration of unactivated 1,2-disubstituted alkenes. nih.gov The development of hybrid ligands and those with tailored substituents exemplifies the ongoing effort to create this compound variants optimized for specific catalytic challenges.
Emerging Applications and Unexplored Reactivities for this compound Catalysis
While this compound ligands are well-established in reactions like asymmetric hydrogenation, their application continues to expand into new and emerging areas of catalysis. Researchers are exploring the potential of this compound in a wider range of transformations and with different metal centers.
Emerging applications include their use in palladium-catalyzed allylic substitution reactions beyond typical substrates, such as the dearomatization of pyrroles using monosubstituted allylic carbonates. acs.org this compound-type ligands have shown good regioselectivity and high enantioselectivity in these transformations. acs.org
Another area of exploration is the application of this compound in gold catalysis, for instance, in enantioselective intermolecular cycloaddition reactions. mdpi.com While challenges may exist, the investigation of this compound backbones in conjunction with gold complexes represents an effort to harness their chiral environment for new reaction classes.
Unexplored reactivities for this compound catalysis include the potential for catalyzing reactions with less common substrates or activating challenging chemical bonds. The rational design principles and SAR studies provide a foundation for predicting and exploring these new reactivities. For example, the ability of DTBM-SEGPHOS to promote the dehydrogenative silylation and germylation of unactivated C(sp³)-H bonds highlights its potential in C-H functionalization reactions. nih.gov The continued investigation of this compound with various transition metals and reaction conditions is expected to uncover further applications and reactivities.
Strategies for Catalyst Recycling and Sustainability in this compound-Mediated Reactions
The economic and environmental impact of catalytic processes necessitates the development of strategies for catalyst recycling and promoting sustainability. Homogeneous catalysts, including those based on this compound, can be challenging to separate and reuse from reaction mixtures.
One approach to address this is the "heterogenization" of homogeneous catalysts, which involves immobilizing the catalyst on a solid support or utilizing multiphasic systems. cmu.edu While directly immobilizing this compound on traditional solid supports can sometimes lead to reduced activity or selectivity, alternative strategies are being explored.
The integration of chiral phosphine ligands with ionic liquids (ILs) offers a promising avenue for catalyst recycling. nih.govrsc.orgresearchgate.net Chiral phosphine-functionalized polyether ionic liquids (CPF-PILs), which combine the features of a chiral phosphine ligand and an ionic liquid, can enable efficient recovery and recycling of homogeneous catalysts using biphasic systems. nih.govrsc.orgresearchgate.net In such systems, the catalyst resides in the ionic liquid phase, which can be separated from the product phase after the reaction. This approach has shown success in asymmetric hydrogenation reactions, allowing for multiple catalyst recycles with minimal loss of activity and enantioselectivity. nih.govrsc.org
Industrial and Pharmaceutical Relevance of Segphos Catalysis
Scalable Processes Utilizing Segphos Ligands
This compound-based catalytic systems have demonstrated potential for use in scalable industrial processes. For instance, a rhodium-catalyzed asymmetric 1,4-addition utilizing DTBM-SEGPHOS as the ligand has been successfully scaled up to a 100 kg scale, producing a chiral intermediate in high yield and excellent enantiomeric excess. researchgate.net Iridium-catalyzed asymmetric hydrogenation using Ir/(R)-SegPhos has also been shown to be practical for gram-scale synthesis of chiral piperidine (B6355638) derivatives, highlighting its utility in producing significant quantities of chiral building blocks. dicp.ac.cn
Synthesis of Chiral Pharmaceutical Intermediates
This compound ligands are widely used in the asymmetric synthesis of chiral molecules crucial for the pharmaceutical industry. These applications span the construction of various key intermediates.
Construction of Optically Active Alcohols (e.g., precursors for drugs)
This compound ligands, particularly DTBM-SEGPHOS, have been effectively employed in the asymmetric hydrosilylation of ketones, providing access to chiral alcohols which are valuable precursors for drugs and naturally occurring molecules. sigmaaldrich.comorganic-chemistry.orgnih.govnih.govorganic-chemistry.orgsigmaaldrich.com Copper(I) hydride complexes ligated by this compound or DTBM-SEGPHOS have shown high reactivity and enantioselectivity in the asymmetric hydrosilylation of both aromatic and heteroaromatic ketones, often achieving enantiomeric excesses exceeding 90%. organic-chemistry.orgnih.govnih.govorganic-chemistry.orgacs.org This method offers an economically attractive alternative to more expensive rhodium complexes. organic-chemistry.org Ruthenium-SEGPHOS complexes are also particularly effective in the asymmetric hydrogenation of α-, β-, and γ-functionalized ketones, often surpassing BINAP in performance. takasago.comtakasago.comgoogle.com
Here is a table summarizing some examples of chiral alcohol synthesis using this compound ligands:
| Substrate Type | Catalyst System | Ligand | Enantioselectivity (ee) | Reference |
| Heteroaromatic Ketones | CuH / DTBM-SEGPHOS | DTBM-SEGPHOS | Up to 92% | organic-chemistry.org |
| Aromatic Ketones | CuH / this compound or DTBM-SEGPHOS | This compound, DTBM-SEGPHOS | >90% | nih.govorganic-chemistry.orgacs.org |
| α-, β-, γ-functionalized Ketones | Ru-SEGPHOS complex | This compound | High | takasago.comtakasago.com |
| Racemic β-keto lactams | Ru(OAc)2(this compound) | This compound | High chemo, enantio, and diastereoselectivity | scientificlabs.co.uk |
| Diaryl Ketones | CuH / DTBM-SEGPHOS | DTBM-SEGPHOS | Up to 94% | organic-chemistry.org |
Synthesis of Chiral Amines and Diamines (e.g., Sitagliptin precursors)
Chiral amines and diamines are important intermediates in the synthesis of various pharmaceuticals, including drugs like Sitagliptin. This compound ligands have been applied in asymmetric reductive amination reactions to synthesize chiral amino acid derivatives and other chiral amines with high enantioselectivity. sigmaaldrich.comd-nb.info For example, a Ru-DM-SEGPHOS complex has been used to obtain amino esters from ketoesters in high enantiomeric excess (up to >99%). sigmaaldrich.com
Access to Amino Acid Mimics and Organosilicon Compounds
While the search results did not provide specific examples of this compound being used directly for the synthesis of amino acid mimics or organosilicon compounds in the context of pharmaceutical intermediates, the related asymmetric hydrosilylation reactions catalyzed by this compound-ligated copper hydride complexes do involve silanes as hydride sources, leading to the formation of silyl (B83357) enol ether intermediates which are subsequently hydrolyzed to alcohols. organic-chemistry.orgnih.govacs.org This indirectly touches upon the use of organosilicon compounds in these transformations. The synthesis of chiral amino acid derivatives via reductive amination of β-keto esters using DM-SEGPHOS is relevant to accessing structures related to amino acids. takasago.comsigmaaldrich.com
Application in Natural Product Synthesis
This compound ligands have found applications in the total synthesis of natural products. Their ability to catalyze key asymmetric transformations allows for the efficient construction of chiral centers present in complex natural molecules. For example, DTBM-SEGPHOS has been identified as a preferred ligand in a palladium-catalyzed asymmetrization reaction used in the enantioselective synthesis of the natural product (R)-traumatic lactone. d-nb.info Additionally, the chiral alcohols and other building blocks synthesized using this compound catalysis can serve as intermediates in natural product synthesis. sigmaaldrich.comsigmaaldrich.com
This compound has also been used in asymmetric 1,3-dipolar cycloaddition reactions, which are valuable for constructing chiral spirocyclic pyrrolidines, a structural motif found in many natural products and biologically active compounds. rsc.org
Comparative Analysis with Other Privileged Chiral Ligands (e.g., BINAP) in Industrial Context
This compound is considered a "privileged" chiral ligand, a class of ligands known for their versatility and ability to induce high stereoselectivity across a range of reactions. sigmaaldrich.comresearchgate.net It was developed by Takasago International Corporation following the success of BINAP, another prominent privileged ligand. takasago.compnas.orgwikipedia.org
Comparisons between this compound and BINAP in industrial contexts highlight the advantages of this compound in certain applications. This compound-ruthenium complexes often exhibit superior catalytic activity and enantioselectivity compared to their BINAP counterparts in the asymmetric hydrogenation of functionalized ketones. takasago.comtakasago.comtakasago.com This improved performance is attributed, in part, to the narrower dihedral angle of the biphenyl (B1667301) backbone in this compound, which is thought to lead to better chiral discrimination. takasago.compnas.org
Takasago's development of this compound was driven by the goal of creating a new generation of chiral ligands that could surpass BINAP in catalytic performance. takasago.com The company has successfully industrialized processes utilizing both BINAP and this compound for the production of pharmaceutical intermediates and other fine chemicals, demonstrating the practical utility of both ligand families in large-scale asymmetric synthesis. takasago.comtakasago.com While BINAP was revolutionary and used in the industrial production of L-DOPA, this compound has proven to be highly effective in its own right, offering advantages in specific hydrogenation and other asymmetric transformations. takasago.comtakasago.comwikipedia.orgtakasago.com
Here is a table comparing the performance of this compound and BINAP in selected reactions:
| Reaction Type | Substrate | Ligand | Enantioselectivity (ee) | Turnover Number (TON) | Reference |
| Hydrogenation of 2-oxo-1-propanol | 2-oxo-1-propanol | This compound-Ru | 99% | >10,000 | takasago.com |
| BINAP-Ru | 89% | 3,000 | takasago.com | ||
| Reductive Amination of β-keto esters | β-keto esters | DM-SEGPHOS-Ru | Up to >99% | Not specified | sigmaaldrich.com |
| Asymmetric Hydrogenation of Functionalized Ketones | α-, β-, γ-functionalized ketones | This compound-Ru | Higher than BINAP | Higher than BINAP | takasago.comtakasago.com |
This comparative performance underscores why this compound has become a valuable addition to the chemist's toolkit for asymmetric catalysis, particularly in the development of efficient and selective industrial processes.
Q & A
Q. How is Segphos synthesized and characterized in laboratory settings?
this compound synthesis typically involves palladium-catalyzed asymmetric cross-couplings or chiral resolution techniques. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and purity (e.g., P NMR for phosphorus environments) .
- X-ray Crystallography : For definitive structural elucidation of chiral centers .
- High-Performance Liquid Chromatography (HPLC) : To assess enantiomeric excess using chiral columns . Methodological Tip: Ensure rigorous exclusion of moisture and oxygen during synthesis to prevent ligand degradation .
Q. What are the primary applications of this compound in asymmetric catalysis?
this compound is widely used in enantioselective hydrogenation and cross-coupling reactions. Key applications include:
- C–C Bond Formation : As a ligand in Suzuki-Miyaura couplings .
- Hydrogenation of Ketones : Achieving high enantiomeric excess (>95%) in pharmaceutical intermediates . Experimental Design: Optimize reaction conditions (e.g., solvent polarity, temperature) using Design of Experiments (DoE) to maximize yield and selectivity .
Q. How do researchers ensure reproducibility in this compound-based catalytic systems?
Reproducibility requires:
- Standardized Protocols : Detailed documentation of catalyst loading, substrate ratios, and reaction times .
- Control Experiments : Including blank reactions to rule out non-catalytic pathways .
- Data Sharing : Raw NMR spectra and crystallographic data should be archived in supplementary materials .
Advanced Research Questions
Q. What mechanistic insights explain this compound’ enantioselectivity in asymmetric catalysis?
Enantioselectivity arises from steric and electronic interactions between the chiral ligand and substrate. Advanced methods to probe this include:
- DFT Calculations : Modeling transition states to predict stereochemical outcomes .
- In Situ Spectroscopy : Monitoring reaction intermediates via IR or Raman spectroscopy . Data Contradiction Analysis: Discrepancies between computational and experimental results may indicate overlooked solvent effects or counterion influences .
Q. How can this compound be modified to enhance catalytic activity in challenging substrates?
Ligand optimization strategies:
- Steric Tuning : Introducing bulkier substituents (e.g., aryl vs. alkyl groups) to modulate steric hindrance .
- Electronic Modulation : Incorporating electron-withdrawing/donating groups to adjust metal-ligand bond strength . Validation: Compare turnover numbers (TON) and enantiomeric excess (ee) across modified ligands using ANOVA to identify statistically significant improvements .
Q. What are the common pitfalls in interpreting spectroscopic data for this compound-metal complexes?
Challenges include:
- Overlapping NMR Peaks : Use C-H HSQC or DOSY experiments to resolve complex spectra .
- Paramagnetic Broadening : Avoid ferromagnetic impurities in metal precursors . Methodology: Cross-validate data with multiple techniques (e.g., EPR for paramagnetic species) .
Q. How do researchers address contradictory results in this compound-mediated reactions across different studies?
Contradictions often stem from:
- Substrate Purity : Trace impurities in starting materials can alter reaction pathways .
- Atmospheric Conditions : Moisture-sensitive reactions may yield inconsistent results if not rigorously controlled . Resolution Strategy: Conduct meta-analyses of published data to identify confounding variables (e.g., solvent grade, catalyst age) .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing enantioselectivity data in this compound studies?
Q. How can computational chemistry complement experimental studies of this compound?
- Molecular Dynamics (MD) : Simulate ligand flexibility under reaction conditions .
- Docking Studies : Predict substrate binding modes in catalytic pockets . Limitations: Validate computational models against experimental kinetics (e.g., Eyring plots) .
Research Design and Literature Gaps
What unresolved questions exist in the application of this compound to C–H activation reactions?
Current gaps include:
- Mechanistic Understanding : The role of directing groups in regioselectivity remains debated .
- Substrate Scope : Limited data on heteroaromatic and sterically hindered substrates .
Research Proposal: Use high-throughput screening to identify optimal ligand-substrate pairs .
Q. How can researchers design studies to bridge theoretical and practical knowledge gaps in this compound chemistry?
- Hybrid Approaches : Combine kinetic studies (e.g., rate law determination) with computational modeling .
- Collaborative Frameworks : Partner with crystallography and spectroscopy specialists to obtain multidimensional data .
Tables for Quick Reference
| Analytical Technique | Application to this compound | Key Considerations | Reference |
|---|---|---|---|
| P NMR | Ligand purity and coordination | Use deuterated solvents for clarity | |
| X-ray Crystallography | Absolute configuration determination | Requires high-quality single crystals | |
| HPLC with Chiral Columns | Enantiomeric excess measurement | Calibrate with racemic mixtures |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
